钙蛋白酶抑制剂

描述

Calpastatin Peptide B27-WT is a 27-residue peptide derived from subdomain 1B of the repetitive domains of calpain. Calpastatin is the natural specific inhibitor of calpain, a non-lysosomal, intracellular calcium-activated neutral cysteine proteinase. Calpain plays a significant role in various physiological processes, including cell motility, cell cycle progression, and apoptosis. Uncontrolled calpain activation has been linked to tissue damage in conditions such as neuronal and cardiac ischemias, traumatic spine and brain injuries, Alzheimer’s disease, and cataract formation .

科学研究应用

Calpastatin Peptide B27-WT has several scientific research applications, including:

Neurodegenerative Diseases: The peptide is used to study the role of calpain in neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.

Cardiovascular Research: Calpastatin Peptide B27-WT is employed in studies related to cardiac ischemia and reperfusion injury.

Traumatic Injuries: The peptide is used to explore the mechanisms of tissue damage following traumatic brain and spinal cord injuries.

Cancer Research: Calpastatin Peptide B27-WT is investigated for its potential role in cancer, particularly in regulating cell motility and invasion.

作用机制

Target of Action

Calpastatin, also known as “AC-ASP-PRO-MET-SER-SER-THR-TYR-ILE-GLU-GLU-LEU-GLY-LYS-ARG-GLU-VAL-THR-ILE-PRO-PRO-LYS-TYR-ARG-GLU-L” or “Calpastatin Peptide B27-WT”, primarily targets calpains . Calpains are a family of nonlysosomal cysteine proteases that play crucial roles in various physiological and pathological processes . Two important isoforms of calpain, calpain-1 and calpain-2, are particularly significant in the physiology of neurodegenerative diseases .

Mode of Action

Calpastatin acts as an endogenous calpain inhibitor . It binds reversibly to the active site of calpains, thereby inhibiting these calcium-sensitive proteases . This inhibition occurs even when calpain-1 is exposed to a cysteine modifier or hydrogen peroxide .

Biochemical Pathways

Calpastatin’s inhibition of calpain activation affects several biochemical pathways. Calpain activation is a key factor in the pathophysiology of neurodegeneration, causing the activation of apoptotic machinery . By inhibiting calpain, calpastatin can prevent calpain-mediated apoptosis in degenerating neurons . Moreover, calpain activation is involved in cerebral ischemic injury, achieved by the interaction among calcium, substrates, organelles, and multiple proteases in the neuronal necrosis and apoptosis pathways after cerebral ischemia .

Result of Action

The inhibition of calpain by calpastatin has several molecular and cellular effects. It prevents calpain-mediated apoptosis in degenerating neurons, which is crucial in managing neurodegenerative diseases . Furthermore, calpastatin’s inhibition of calpain can counteract endothelial cell adaptation to inflammatory environments .

Action Environment

Environmental factors such as variations in pH, ionic strength, and oxidation can influence calpain activity and, by extension, the action of calpastatin . For instance, exposure to an oxidizing agent can promote the activation of calpain-1 when calpastatin is present . This suggests that calpastatin’s action, efficacy, and stability can be influenced by the cellular environment and the presence of other molecules .

生化分析

Biochemical Properties

Calpastatin Peptide B27-WT inhibits the enzymatic activity of calpain by interacting with specific regions of the enzyme. The peptide contains two critical “hot spots,” Leucine 11-Glycine 12 and Threonine 17-Isoleucine 18-Proline 19, which are essential for its inhibitory function . These hot spots are situated at or near the interface of the calpain-calpastatin complex and act in a concerted fashion to inhibit calpain. The interaction between Calpastatin Peptide B27-WT and calpain involves both the amino acid side chains and the backbone functionalities of the peptide .

Cellular Effects

Calpastatin Peptide B27-WT exerts significant effects on various cell types and cellular processes by inhibiting calpain activity. In endothelial cells, the calpain-calpastatin system plays a role in regulating cellular adaptation to inflammatory environments . Dysregulation of this system can lead to vascular disorders such as atherosclerosis and pathological angiogenesis . Additionally, Calpastatin Peptide B27-WT has been shown to modulate calcium-regulated cellular processes and protect against pathological phenomena such as ischemic injury, muscular dystrophy, diabetes, cataract, atherosclerosis, Alzheimer’s disease, and cancer .

Molecular Mechanism

The molecular mechanism of action of Calpastatin Peptide B27-WT involves its binding to calpain and inhibition of its proteolytic activity. The peptide interacts with specific regions of calpain, including the critical hot spots Leucine 11-Glycine 12 and Threonine 17-Isoleucine 18-Proline 19 . These interactions restrict the conformation of the peptide backbones, which is necessary for its inhibitory function . By inhibiting calpain, Calpastatin Peptide B27-WT prevents the cleavage of specific protein substrates, thereby modulating various cellular processes and preventing pathological conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Calpastatin Peptide B27-WT have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The peptide has shown stability in various experimental conditions, and its inhibitory activity against calpain remains effective over extended periods . Long-term studies have demonstrated that Calpastatin Peptide B27-WT can prevent calpain-mediated tissue damage and protect against neurodegenerative diseases and ischemic injuries .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of Calpastatin Peptide B27-WT vary with different dosages. At optimal doses, the peptide effectively inhibits calpain activity and provides therapeutic benefits without causing adverse effects . At high doses, there may be potential toxic effects, and careful dosage optimization is necessary to achieve the desired therapeutic outcomes .

Metabolic Pathways

Calpastatin Peptide B27-WT is involved in metabolic pathways regulated by calpain. By inhibiting calpain, the peptide modulates various calcium-regulated cellular processes and prevents the cleavage of specific protein substrates . This inhibition can affect metabolic flux and metabolite levels, contributing to the overall protective effects of the peptide in pathological conditions .

Transport and Distribution

Within cells and tissues, Calpastatin Peptide B27-WT is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the peptide in target tissues, where it exerts its inhibitory effects on calpain . The distribution of the peptide is crucial for its therapeutic efficacy and protective effects against pathological conditions .

Subcellular Localization

Calpastatin Peptide B27-WT is localized in specific subcellular compartments where it interacts with calpain to inhibit its activity . The peptide’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This subcellular localization is essential for the peptide’s inhibitory function and its ability to modulate various cellular processes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Calpastatin Peptide B27-WT involves solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step on a solid support, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The amino acids are sequentially added to the growing peptide chain, with each addition followed by deprotection and washing steps. The final peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Calpastatin Peptide B27-WT follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process involves rigorous quality control measures, including mass spectrometry and HPLC, to confirm the peptide’s identity and purity.

化学反应分析

Types of Reactions: Calpastatin Peptide B27-WT primarily undergoes interactions with calpain, inhibiting its enzymatic activity. The peptide does not typically undergo traditional chemical reactions such as oxidation, reduction, or substitution.

Common Reagents and Conditions: The primary reagents involved in the synthesis of Calpastatin Peptide B27-WT are protected amino acids, coupling reagents (e.g., HBTU, DIC), and deprotection reagents (e.g., piperidine for Fmoc removal). The synthesis is carried out under anhydrous conditions to prevent side reactions.

Major Products Formed: The major product formed is the Calpastatin Peptide B27-WT itself, which is a potent inhibitor of both µ-calpain and m-calpain. The peptide’s inhibitory activity is attributed to specific “hot spots” within its sequence, which are critical for its function .

相似化合物的比较

Calpastatin Peptide B27-Mutant: A variant of Calpastatin Peptide B27-WT with specific mutations that alter its inhibitory activity.

Synthetic Calpain Inhibitors: Small molecule inhibitors designed to mimic the inhibitory activity of calpastatin.

Uniqueness: Calpastatin Peptide B27-WT is unique due to its high specificity and potency in inhibiting calpain. Unlike synthetic inhibitors, it is derived from a natural protein and retains the structural features necessary for effective inhibition. The peptide’s ability to reversibly bind to calpain and its dependence on calcium levels make it a valuable tool for studying calpain-related processes .

属性

IUPAC Name |

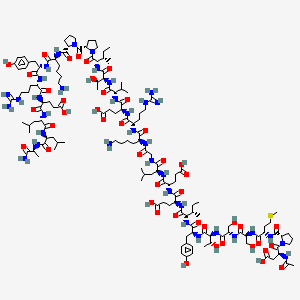

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C142H230N36O44S/c1-18-74(11)111(172-129(211)97(65-81-38-42-83(185)43-39-81)168-136(218)113(77(14)181)174-131(213)100(69-180)170-130(212)99(68-179)169-124(206)92(52-60-223-17)162-132(214)101-33-26-57-176(101)138(220)98(66-109(195)196)154-79(16)183)135(217)163-90(46-50-107(191)192)121(203)159-88(44-48-105(187)188)122(204)164-93(61-70(3)4)116(198)152-67-104(186)155-84(29-20-22-53-143)117(199)156-86(31-24-55-150-141(146)147)118(200)160-91(47-51-108(193)194)125(207)171-110(73(9)10)134(216)175-114(78(15)182)137(219)173-112(75(12)19-2)140(222)178-59-28-35-103(178)139(221)177-58-27-34-102(177)133(215)161-85(30-21-23-54-144)120(202)167-96(64-80-36-40-82(184)41-37-80)128(210)157-87(32-25-56-151-142(148)149)119(201)158-89(45-49-106(189)190)123(205)165-95(63-72(7)8)127(209)166-94(62-71(5)6)126(208)153-76(13)115(145)197/h36-43,70-78,84-103,110-114,179-182,184-185H,18-35,44-69,143-144H2,1-17H3,(H2,145,197)(H,152,198)(H,153,208)(H,154,183)(H,155,186)(H,156,199)(H,157,210)(H,158,201)(H,159,203)(H,160,200)(H,161,215)(H,162,214)(H,163,217)(H,164,204)(H,165,205)(H,166,209)(H,167,202)(H,168,218)(H,169,206)(H,170,212)(H,171,207)(H,172,211)(H,173,219)(H,174,213)(H,175,216)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H4,146,147,150)(H4,148,149,151)/t74-,75-,76-,77+,78+,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,110-,111-,112-,113-,114-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJCOYBPXOBJMU-HSQGJUDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C142H230N36O44S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3177.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79079-11-1 | |

| Record name | Calpastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079079111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1148555.png)